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Cat. No.: B1144740 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

utilization of the chiral ferrocenylphosphine ligand, (-)-(R)-(S)-BPPFA, in palladium-catalyzed

asymmetric allylic alkylation (AAA). This reaction is a powerful tool for the enantioselective

formation of carbon-carbon bonds, a critical transformation in the synthesis of chiral molecules

for the pharmaceutical and fine chemical industries.

Introduction
Palladium-catalyzed asymmetric allylic alkylation is a fundamental and versatile transformation

in modern organic synthesis. The selection of the chiral ligand is paramount for achieving high

enantioselectivity. (-)-(R)-(S)-BPPFA, a member of the chiral ferrocenylphosphine ligand family,

has demonstrated considerable success in inducing high asymmetry in a variety of allylic

alkylation reactions. Its unique structure, featuring both planar and central chirality, creates a

well-defined chiral environment around the palladium center, enabling effective stereocontrol.

A benchmark reaction for evaluating the efficacy of chiral ligands in this context is the alkylation

of rac-1,3-diphenylallyl acetate with soft carbon nucleophiles like dimethyl malonate.[1] This

system is often used to screen new ligands and optimize reaction conditions.
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The catalytic cycle of palladium-catalyzed asymmetric allylic alkylation generally proceeds

through the following key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the allylic substrate (e.g., an allylic

acetate) to form a π-allylpalladium(II) complex, with the departure of the leaving group.

Enantioselective Nucleophilic Attack: A soft nucleophile, typically generated in situ, attacks

the π-allyl complex. The chiral ligand, (-)-(R)-(S)-BPPFA, coordinates to the palladium center

and directs the nucleophilic attack to one of the two prochiral termini of the allyl moiety,

thereby establishing the stereocenter.

Reductive Elimination: Following the nucleophilic addition, the resulting palladium complex

undergoes reductive elimination to release the alkylated product and regenerate the Pd(0)

catalyst, which can then re-enter the catalytic cycle.
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Caption: General catalytic cycle for palladium-catalyzed asymmetric allylic alkylation.
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The following tables summarize the performance of (-)-(R)-(S)-BPPFA and related

ferrocenylphosphine ligands in the palladium-catalyzed asymmetric allylic alkylation of the

benchmark substrate, 1,3-diphenyl-2-propenyl acetate, with various malonate nucleophiles.

Table 1: Alkylation of 1,3-Diphenyl-2-propenyl Acetate with Dimethyl Malonate

Ligand
Pd
Source

Base/Ad
ditive

Solvent
Temp.
(°C)

Yield
(%)

ee (%)
Referen
ce

(-)-(R)-

(S)-

BPPFA

[Pd(π-

allyl)Cl]₂

NaCH(C

O₂Me)₂
THF 25 85 88 [2]

(-)-(R)-

(S)-

BPPFA

[Pd(π-

allyl)Cl]₂

NaCH(C

O₂Me)₂
Benzene 25 86 90 [2]

(-)-(R)-

(S)-

BPPFA

[Pd(π-

allyl)Cl]₂

BSA/KO

Ac
THF rt ~95 92 [3]

Chiral

Aminoph

osphine

[Pd(η³-

C₃H₅)Cl]₂

BSA/LiO

Ac
Toluene rt Good 96 [3]

Ferrocen

ylphosphi

noimidaz

olidine

Not

specified

Not

specified

Not

specified

Not

specified
High High [4]

*BSA = N,O-Bis(trimethylsilyl)acetamide

Table 2: Alkylation of 1,3-Diphenyl-2-propenyl Acetate with other Malonate Derivatives
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Ligand
Nucleoph
ile

Base Solvent Yield (%) ee (%)
Referenc
e

(S)-BINAP

Sodium

dimethyl

malonate

NaH THF High 90 [2]

(S)-BINAP

Sodium

diethyl

malonate

NaH THF High 85 [2]

(S)-BINAP

Sodium

diisopropyl

malonate

NaH THF High 75 [2]

Experimental Protocols
The following protocols are representative examples for conducting a palladium-catalyzed

asymmetric allylic alkylation using a chiral phosphine ligand like (-)-(R)-(S)-BPPFA.
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Caption: A typical workflow for palladium-catalyzed asymmetric allylic alkylation.
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Protocol 1: Asymmetric Alkylation of rac-1,3-Diphenyl-2-
propenyl Acetate with Sodium Dimethyl Malonate
This protocol is adapted from general procedures for similar ferrocenylphosphine ligands.[2]

Materials:

[Pd(π-allyl)Cl]₂ (Palladium allyl chloride dimer)

(-)-(R)-(S)-BPPFA

rac-1,3-Diphenyl-2-propenyl acetate

Sodium dimethyl malonate (prepared from dimethyl malonate and NaH)

Anhydrous Tetrahydrofuran (THF) or Benzene

Anhydrous diethyl ether

Saturated aqueous ammonium chloride solution

Anhydrous magnesium sulfate

Silica gel for column chromatography

Procedure:

Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve

[Pd(π-allyl)Cl]₂ (0.01 mmol) and (-)-(R)-(S)-BPPFA (0.022 mmol) in anhydrous THF (5 mL).

Stir the solution at room temperature for 20 minutes.

Reaction Setup: To the catalyst solution, add rac-1,3-diphenyl-2-propenyl acetate (1.0 mmol).

Nucleophile Addition: In a separate flask, prepare a solution of sodium dimethyl malonate

(1.2 mmol) in anhydrous THF (5 mL). Add this solution to the reaction mixture.

Reaction: Stir the reaction mixture at 25 °C for the time indicated by TLC analysis (typically

12-24 hours).
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Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution (10

mL). Extract the mixture with diethyl ether (3 x 15 mL).

Isolation: Combine the organic layers, wash with brine, and dry over anhydrous magnesium

sulfate. Filter the solution and concentrate the filtrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel (eluent:

hexane/ethyl acetate mixture) to afford the desired product.

Analysis: Determine the yield and measure the enantiomeric excess (ee%) of the product by

chiral HPLC analysis.

Protocol 2: Asymmetric Alkylation using in situ
Generated Nucleophile with BSA
This protocol is a common alternative where the nucleophile is generated in the reaction

mixture.[3]

Materials:

[Pd(η³-C₃H₅)Cl]₂

(-)-(R)-(S)-BPPFA

rac-1,3-Diphenyl-2-propenyl acetate

Dimethyl malonate

N,O-Bis(trimethylsilyl)acetamide (BSA)

Potassium acetate (KOAc) or Lithium acetate (LiOAc) (catalytic amount)

Anhydrous Toluene or THF

Anhydrous diethyl ether

Water
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Brine

Anhydrous magnesium sulfate

Silica gel for column chromatography

Procedure:

Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, prepare a

mixture of [Pd(η³-C₃H₅)Cl]₂ (0.01 mmol, 0.004 g), (-)-(R)-(S)-BPPFA (0.02 mmol), and a

catalytic amount of metal acetate (e.g., KOAc, 1.0 µmol) in anhydrous toluene (1 mL).

Reaction Setup: To the catalyst mixture, add BSA (1.5 mmol, 0.37 mL), rac-1,3-diphenyl-2-

propenyl acetate (0.5 mmol, 0.126 g), and dimethyl malonate (1.5 mmol, 0.17 mL) at room

temperature under an argon atmosphere.

Reaction: Stir the reaction mixture at room temperature for 24 hours.

Work-up: Dilute the reaction mixture with diethyl ether and wash with water.

Isolation: Separate the organic layer, wash with brine, and dry over anhydrous magnesium

sulfate. Filter the solution and concentrate under reduced pressure.

Purification: Purify the residue by column chromatography on silica gel.

Analysis: Determine the yield and enantiomeric excess of the purified product by chiral

HPLC.

Logical Relationships in Asymmetric Allylic
Alkylation
The success of the palladium-catalyzed asymmetric allylic alkylation is dependent on several

interconnected factors. The following diagram illustrates these relationships.
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Caption: Key factors influencing the outcome of asymmetric allylic alkylation.

Conclusion
(-)-(R)-(S)-BPPFA is a highly effective chiral ligand for palladium-catalyzed asymmetric allylic

alkylation, consistently affording products with high yields and excellent enantioselectivities.

The provided protocols offer a solid foundation for researchers to apply this methodology in

their synthetic endeavors. Optimization of reaction conditions, including solvent, temperature,

and the method of nucleophile generation, may be necessary to achieve the best results for

specific substrates. The versatility and robustness of this catalytic system make it a valuable

tool in the synthesis of complex, enantioenriched molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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